7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Description
7-(4-Ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a pyrrolo[2,3-d]pyrimidine derivative, a heterocyclic scaffold with structural similarities to purine nucleosides and bioactive antibiotics . The compound features:
- A pyrrolo[2,3-d]pyrimidine core with a hydroxyl group at position 2.
- A phenyl group at position 3.
- A 4-ethoxyphenyl substituent at position 5.
This substitution pattern is critical for modulating biological activity, solubility, and binding affinity. Pyrrolo[2,3-d]pyrimidines are widely studied for their kinase inhibitory, antiparasitic, and anticancer properties .
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-2-25-16-10-8-15(9-11-16)23-12-17(14-6-4-3-5-7-14)18-19(23)21-13-22-20(18)24/h3-13H,2H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZPPBYSLHLSKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate to form an intermediate chalcone. This chalcone then undergoes cyclization with guanidine to yield the pyrrolo[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the time and cost associated with production.
Chemical Reactions Analysis
Types of Reactions
7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Brominated derivatives with potential biological activities.
Reduction: Reduced forms of the compound with altered electronic properties.
Substitution: Substituted derivatives with diverse functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structure-Activity Relationships (SAR)
- Position 7 Substituents: Ethoxy vs. Halogenated Aromatics: Chloro or fluoro substituents (e.g., 3-chlorophenyl) improve target engagement via hydrophobic interactions but may reduce solubility .
- Position 4 Modifications :
Pharmacological and Physical-Chemical Properties
Biological Activity
7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a compound belonging to the pyrrolopyrimidine family, notable for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a pyrrolo[2,3-d]pyrimidine core with ethoxy and phenyl substituents. The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the cyclization of intermediates formed from 4-ethoxybenzaldehyde and phenylhydrazine, followed by further modifications to introduce the hydroxyl group at the 4-position.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics .
Antifungal Activity
The compound also shows promising antifungal properties. In studies against common fungal pathogens such as Candida albicans, it has been reported to inhibit growth effectively at low concentrations, making it a potential candidate for antifungal drug development .
Anticancer Properties
In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings indicate that it induces apoptosis in cancer cells through the activation of intrinsic pathways. The compound's ability to inhibit key signaling pathways involved in tumor growth has been highlighted in several studies, suggesting its potential as a lead compound in anticancer therapy .
The biological activities of this compound are largely attributed to its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis, thereby disrupting cell proliferation in cancerous and microbial cells .
Case Studies
Q & A
Basic Research Question
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 11.89 ppm in DMSO-d) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed [M+H] matching calculated values within 2 ppm) .
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., π-π stacking of the pyrrolopyrimidine core) .
What biological targets are associated with this compound?
Basic Research Question
Pyrrolo[2,3-d]pyrimidines are known kinase inhibitors. While direct data on this compound is limited, structural analogs show:
- EGFR/Her2 Inhibition : Chlorinated derivatives (e.g., 4-chloro-5-ethyl variants) bind kinase ATP pockets via hydrophobic and hydrogen-bonding interactions .
- Antimicrobial Activity : Substituted pyrrolopyrimidines disrupt bacterial cell wall synthesis or enzyme function .
Methodological Note : Validate target engagement using enzymatic assays (e.g., ADP-Glo™ kinase assays) and cellular models (e.g., proliferation inhibition in cancer lines) .
How can conflicting data in biological assays be resolved?
Advanced Research Question
Contradictions (e.g., variable IC values across assays) may arise from:
- Assay Conditions : Differences in ATP concentrations, pH, or reducing agents affecting compound stability .
- Cellular Context : Membrane permeability or efflux pump activity in specific cell lines .
Resolution Strategies :- Use orthogonal assays (e.g., thermal shift assays vs. enzymatic activity).
- Include positive controls (e.g., staurosporine for kinase inhibition) and validate with siRNA knockdown .
What strategies optimize synthetic yield and scalability?
Advanced Research Question
- Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling of the 4-ethoxyphenyl group .
- Temperature Control : Maintain ≤0°C during chlorination to prevent byproducts .
Case Study : A similar compound achieved 64% yield via reflux in ethanol with triethylamine, followed by recrystallization .
Are there structure-activity relationship (SAR) studies for substituents on the pyrrolo[2,3-d]pyrimidine core?
Advanced Research Question
Key substituent effects include:
- 4-Hydroxyl Group : Critical for hydrogen bonding with kinase catalytic lysine (e.g., replacement with chlorine reduces potency) .
- 5-Phenyl vs. 5-Ethyl : Phenyl enhances π-stacking with hydrophobic kinase pockets, improving selectivity .
- 7-(4-Ethoxyphenyl) : Ethoxy improves solubility without sacrificing binding affinity compared to halogenated analogs .
What computational methods predict the compound’s binding mode and selectivity?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Focus on the hydroxyl group’s role in anchoring to the hinge region .
- Molecular Dynamics (MD) Simulations : Simulate >100 ns trajectories to assess stability of the ethoxyphenyl group in solvent-exposed regions .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., ethoxy vs. methoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
